Benzene, 1,2-propadienyl-

Description

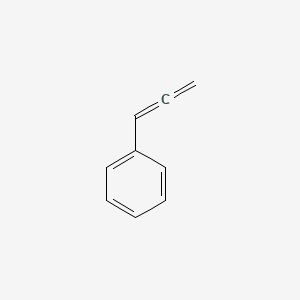

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHMXWJFCCNXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945956 | |

| Record name | Propadienylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-99-3 | |

| Record name | Benzene, 1,2-propadienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propadienylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1,2 Propadienyl and Its Derivatives

Established Synthetic Routes to Benzene (B151609), 1,2-Propadienyl-

The construction of the allene (B1206475) moiety in conjugation with a phenyl group can be achieved through several strategic approaches. These methods often involve the use of organometallic reagents and transition metal catalysts to ensure high efficiency and selectivity.

Organomagnesium Reagent-Based Syntheses and Catalyst-Mediated Coupling Approaches

A prevalent and effective method for the synthesis of terminal allenes, including phenylallene, involves the cross-coupling reaction of propargylic electrophiles with organomagnesium (Grignard) reagents. A notable example is the nickel-catalyzed reaction of propargylic bromide with phenylmagnesium bromide. This approach offers a convenient route to terminal allenes with good yields and high regioselectivities. The reaction is typically catalyzed by a complex of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and triphenylphosphine (B44618) (Ph₃P) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature organic-chemistry.org.

In addition to nickel, palladium catalysts are widely employed in the synthesis of arylallenes. Palladium-catalyzed reactions can involve the coupling of aryl halides with allene precursors. For instance, a wide range of aryl halides can react with substituted allenes in the presence of a palladium catalyst to yield diene products, demonstrating the versatility of this approach for creating carbon-carbon bonds with allenes nih.gov. Another sophisticated palladium-catalyzed method is the retro-propargylation of tertiary homopropargyl alcohols with aryl halides. This method provides a regioselective route to arylallenes and is significant because the homopropargyl alcohols act as stable and readily available equivalents of allenylmetal reagents organic-chemistry.org.

The general scheme for the nickel-catalyzed synthesis of phenylallene from propargyl bromide and phenylmagnesium bromide is depicted below:

Scheme 1: Nickel-Catalyzed Synthesis of Phenylallene

Propargyl Bromide + Phenylmagnesium Bromide --(Ni(acac)₂/Ph₃P, THF)--> Benzene, 1,2-propadienyl-

This reaction highlights the utility of combining a simple propargyl electrophile with a readily available aryl Grignard reagent under mild, nickel-catalyzed conditions.

Catalytic Enhancement and Regioselectivity in Preparation Methodologies

The success of catalyst-mediated syntheses of phenylallene and its derivatives hinges on the catalytic system's ability to enhance reaction rates and control regioselectivity. In palladium-catalyzed reactions, the choice of ligands and the presence of directing groups on the substrates can dramatically influence the outcome.

For instance, in palladium(II)-catalyzed oxidative transformations of allenes, the regioselectivity of the initial nucleopalladation step is crucial. The coordination of the allene to the Pd(II) center, followed by intramolecular attack by a nucleophile, generates a vinylpalladium intermediate. The nature of the nucleophile and the substitution pattern of the allene dictate which double bond of the allene participates in the initial coordination and the subsequent regiochemical outcome nih.govacs.org.

Directing groups can be employed to reverse the inherent regioselectivity of reactions involving arylallenes. In a palladium-catalyzed cyclocarbonylation of arylallenes with 2-iodoanilines, the use of a pyridylsulfonyl directing group on the aniline (B41778) nitrogen atom successfully reversed the regioselectivity of the allene insertion, leading to the formation of 3-methylene-2,3-dihydroquinolin-4(1H)-ones in high yields rsc.org. This demonstrates the power of catalytic control in directing the reaction pathway to a desired isomer.

The following table summarizes the effect of different palladium catalysts on the synthesis of 1,3-dienes from allenes and aryl halides, which is analogous to the synthesis of phenylallene derivatives.

| Catalyst System | Substrates | Product Type | Yield | Reference |

| Pd(dba)₂/PPh₃ | 1,1-dimethylallene + p-bromoacetophenone | 1,3-diene | Good to Excellent | nih.gov |

| Pd(OAc)₂/PPh₃ | 1,1-dimethylallene + p-bromoacetophenone | 1,3-diene | Effective | nih.gov |

| PdCl₂(PPh₃)₂ | 1,1-dimethylallene + p-bromoacetophenone | 1,3-diene | Effective | nih.gov |

| PdCl₂(dppe) | 1,1-dimethylallene + p-bromoacetophenone | 1,3-diene | Effective | nih.gov |

Methodological Optimizations and Reaction Parameter Control in Phenylallene Synthesis

To maximize the efficiency and selectivity of phenylallene synthesis, careful control over reaction parameters is essential. Strategic solvent selection, precise temperature control, and rational catalyst design are key factors that can mitigate side reactions and improve product yields.

Strategic Solvent Selection and its Mechanistic Implications

The choice of solvent can significantly impact the outcome of organometallic coupling reactions. In the nickel-catalyzed synthesis of terminal allenes using Grignard reagents, tetrahydrofuran (THF) has been identified as the ideal solvent organic-chemistry.org. THF is a polar aprotic solvent that can effectively solvate the magnesium cation of the Grignard reagent, preventing aggregation and enhancing its nucleophilicity. The use of ethereal solvents is common in Grignard reactions to maintain the reagent's stability and reactivity.

The following table illustrates the effect of different solvents on the yield of a model nickel-catalyzed cross-coupling reaction.

| Solvent | Dielectric Constant (20°C) | Yield (%) |

| Tetrahydrofuran (THF) | 7.6 | High |

| Diethyl ether | 4.3 | Moderate |

| Dichloromethane | 9.1 | Low |

| Toluene (B28343) | 2.4 | Very Low |

Precision Temperature Control for Side Reaction Mitigation

Reaction temperature is a critical parameter that must be precisely controlled to achieve high selectivity in allene synthesis. Many reactions leading to allenes are conducted at or below room temperature to minimize side reactions, such as isomerization of the allene product or competing reaction pathways. The nickel-catalyzed cross-coupling of propargylic bromides with Grignard reagents proceeds efficiently at room temperature, which is advantageous for preventing thermal decomposition of the product and reducing energy consumption organic-chemistry.org.

In some palladium-catalyzed reactions, elevated temperatures (e.g., 100-120 °C) are necessary to drive the reaction to completion, particularly when less reactive aryl halides are used nih.gov. However, at higher temperatures, the risk of side reactions increases. Therefore, optimizing the temperature is a crucial step in developing a robust synthetic protocol. A balance must be struck between achieving a reasonable reaction rate and maintaining high selectivity for the desired phenylallene product.

The table below shows the general effect of temperature on the yield and selectivity of a typical catalyst-mediated allene synthesis.

| Temperature (°C) | Reaction Rate | Yield of Phenylallene (%) | Formation of Side Products (%) |

| 0 | Slow | Moderate | Low |

| 25 (Room Temp) | Moderate | High | Moderate |

| 60 | Fast | Moderate | High |

| 100 | Very Fast | Low | Very High |

Rational Catalyst Design for Improved Selectivity and Efficiency

The design of the catalyst, particularly the choice of metal and ligands, is paramount in controlling the selectivity and efficiency of phenylallene synthesis. The ligand plays a crucial role in modulating the steric and electronic properties of the metal center, which in turn influences the various steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination.

In the nickel-catalyzed synthesis of terminal allenes, triphenylphosphine (Ph₃P) is an effective ligand that, in combination with Ni(acac)₂, promotes the desired cross-coupling reaction organic-chemistry.org. The steric bulk and electronic properties of the phosphine (B1218219) ligand can affect the coordination of the substrates and the stability of the catalytic intermediates.

For palladium-catalyzed reactions, the ligand can have a profound impact on regioselectivity. The use of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can enforce specific coordination geometries around the palladium center and direct the regiochemical outcome of the reaction. The electronic nature of the ligand also plays a part; electron-rich ligands can enhance the rate of oxidative addition, while sterically bulky ligands can promote reductive elimination nih.gov. The rational design of ligands is an active area of research aimed at developing more selective and efficient catalysts for the synthesis of complex molecules like phenylallene and its derivatives.

The following table provides examples of how different phosphine ligands can influence the outcome of a palladium-catalyzed cross-coupling reaction.

| Ligand | Type | Key Feature | Effect on Selectivity |

| Triphenylphosphine (PPh₃) | Monodentate | Moderate steric bulk, good electronic donor | Generally good selectivity for linear products |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Bidentate | Forms a stable five-membered chelate ring | Can enhance regioselectivity |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate | Large bite angle | Can promote reductive elimination and improve catalyst stability |

| Xantphos | Bidentate | Wide bite angle, flexible backbone | Often provides high yields and selectivity in cross-coupling reactions |

Development of Advanced Synthetic Strategies for Functionalized Phenylallenes

The creation of functionalized phenylallenes has been significantly advanced through the development of novel catalytic systems and the exploration of diverse precursor materials. These strategies provide chemists with powerful tools to construct complex allene-containing molecules with high levels of control over their structure and stereochemistry.

Stereoselective Synthesis Approaches for Chiral Allene Moieties

The synthesis of axially chiral allenes represents a formidable challenge in organic chemistry. A variety of catalytic asymmetric methods have been developed to address this, enabling access to highly enantioenriched phenylallenes.

Transition-metal catalysis has proven to be a particularly fruitful area. Palladium-catalyzed reactions, for instance, have been extensively studied for the synthesis of chiral allenes. One notable approach involves the dynamic kinetic resolution of racemic allenyl carbamates or acetates through amination reactions. Another powerful palladium-catalyzed method is the cross-coupling of 2,2-diarylvinyl bromides with diazo compounds, which proceeds via a β-vinylic hydrogen elimination from an allylic palladium intermediate to furnish tetrasubstituted allenes.

Rhodium catalysis has also been successfully employed. For example, the 1,6-addition of aryltitanate reagents or arylboronic acids to 1,3-enynamides, catalyzed by a chiral rhodium complex, yields tetrasubstituted allenes with high enantioselectivity. Nickel catalysis has been utilized in propargylic substitution reactions, where a chiral Ni(0) catalyst coordinates with an alkyne, followed by the insertion of a phosphite (B83602) to generate chiral phosphorus-containing allenes with enantiomeric excesses up to 85%. Copper catalysis, often in conjunction with photoredox systems, has enabled the enantioselective 1,4-difunctionalization of 1,3-enynes to produce a wide array of axially chiral tetrasubstituted allenes.

Organocatalysis has emerged as a powerful metal-free alternative for the stereoselective synthesis of chiral allenes. Chiral phosphoric acids have been shown to catalyze the enantioconvergent synthesis of tetrasubstituted allenes from racemic indole-substituted propargylic alcohols. nih.gov In these reactions, the chiral phosphoric acid acts as a chiral counteranion to a propargylic cation intermediate, directing the nucleophilic attack to achieve high enantioselectivity. Chiral guanidine (B92328) bases have also been utilized in dynamic kinetic resolution processes to afford enantioenriched trisubstituted allenes. Furthermore, phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has been successfully applied to the asymmetric synthesis of chiral allenes. nih.govnih.gov

Table 1: Comparison of Stereoselective Synthetic Methods for Chiral Phenylallenes

| Catalytic System | Precursor Type | Key Features | Reported Enantiomeric Excess (up to) |

| Palladium | Racemic allenyl carbamates | Dynamic kinetic resolution | High |

| Palladium | 2,2-Diarylvinyl bromides | β-vinylic hydrogen elimination | Not specified |

| Rhodium | 1,3-Enynamides | 1,6-addition of arylboronic acids | Very high |

| Nickel | Propargylic acetates | Propargylic substitution | 85% |

| Copper/Photoredox | 1,3-Enynes | 1,4-Difunctionalization | High |

| Chiral Phosphoric Acid | Racemic propargylic alcohols | Enantioconvergent synthesis | 97% |

| Chiral Guanidine | Racemic trisubstituted allenoates | Dynamic kinetic resolution | Excellent |

| Phase-Transfer Catalyst | Glycine Schiff base | Asymmetric α-alkylation | Excellent |

Exploration of Novel Precursor Materials in Phenylallene Synthesis

Beyond the traditional reliance on propargylic derivatives, researchers have been actively exploring a diverse range of starting materials for the synthesis of phenylallenes. This expansion of the precursor pool opens up new avenues for the construction of these valuable molecules.

One innovative approach utilizes 2,2-diarylvinyl bromides in a palladium-catalyzed cross-coupling reaction with diazo compounds , which serve as carbene precursors. This methodology provides a modular route to tetrasubstituted allenes through a mechanism involving a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate.

The direct use of racemic propargylic alcohols in organocatalytic systems represents a significant advancement. nih.govresearchgate.netrepec.org Chiral phosphoric acids can activate these alcohols to generate a propargylic cation, which is then trapped by a nucleophile under the stereodirecting influence of the chiral counteranion. This avoids the need to pre-functionalize the alcohol, making the process more atom-economical.

Propargylic carbonates have also been employed as versatile precursors. In one example, a palladium-catalyzed reaction between propargylic carbonates and arylboronic acids leads to the formation of β-allenyl boronic esters. nih.gov This conjunctive cross-coupling proceeds through the in-situ generation of dimethoxyboronate complexes.

Furthermore, allenyl sulfones have been utilized as precursors for allene synthesis. For instance, the reaction of allenyl 2-pyridinyl sulfides with organozinc reagents, catalyzed by nickel, provides a route to functionalized allenes. Additionally, the Brønsted acid-mediated addition of sodium sulfinates to N-allenyl derivatives offers a metal-free pathway to allylic sulfones, which can be further elaborated. chemrxiv.org

The use of 1,3-enynes as precursors is another area of active investigation. Copper-catalyzed 1,4-hydroboration of terminal enynes provides access to enantioenriched allenyl boronates. nih.gov These versatile intermediates can then be used in a variety of downstream transformations.

Table 2: Overview of Novel Precursor Materials for Phenylallene Synthesis

| Precursor Material | Catalytic System/Reagent | Key Transformation |

| 2,2-Diarylvinyl Bromides & Diazo Compounds | Palladium | Cross-coupling/β-vinylic hydrogen elimination |

| Racemic Propargylic Alcohols | Chiral Phosphoric Acid | Enantioconvergent nucleophilic substitution |

| Propargylic Carbonates & Arylboronic Acids | Palladium | Conjunctive cross-coupling |

| Allenyl 2-Pyridinyl Sulfides & Organozinc Reagents | Nickel | Cross-coupling |

| N-Allenyl Derivatives & Sodium Sulfinates | Brønsted Acid | Hydrosulfonylation |

| 1,3-Enynes & Boron Reagents | Copper | 1,4-Hydroboration |

In Depth Elucidation of Reaction Mechanisms and Complex Organic Transformations

Electrophilic and Nucleophilic Reactivity of the Allene (B1206475) System in Benzene (B151609), 1,2-Propadienyl-

The allene moiety in phenylallene is susceptible to attack by both electrophiles and nucleophiles. The phenyl group, through its electronic influence, directs the regioselectivity of these reactions.

Allenes, particularly those in cyclic systems, possess inherent strain due to the linear geometry requirement of the C=C=C unit being constrained within a ring structure. nih.govlibretexts.orgyoutube.com While phenylallene is an acyclic allene, the sp-hybridization of the central carbon and the orthogonal arrangement of the two π-bonds contribute to a unique electronic state that influences its reactivity. This arrangement makes the π-bonds more accessible for reactions compared to isolated alkenes.

Electrophilic additions to phenylallene have been studied to understand the factors governing its reactivity. For instance, the hydrochlorination of phenylallene in glacial acetic acid exclusively yields cinnamyl chloride derivatives. acs.orgacs.org The reaction kinetics suggest a mechanism proceeding through a transition state that resembles a perpendicularly twisted π-vinylbenzyl cation. acs.org This indicates that the proton, as the electrophile, attacks the central carbon of the allene. The stability of the resulting carbocation is a key factor; the phenyl group delocalizes the positive charge, favoring the formation of a resonance-stabilized benzylic cation over a vinylic cation. acs.orgstackexchange.com This contrasts with the electrophilic addition to simple monoalkylallenes, where the terminal methylene (B1212753) is typically protonated. acs.org

The attachment of the phenyl ring influences the electron density of the C=C double bonds through conjugation. While this conjugation reduces the electron density on the double bonds, potentially slowing the initial electrophilic attack, the significant stabilization of the resulting benzylic carbocation intermediate is generally the dominating effect, driving the reaction forward. stackexchange.com

Phenylallene can also undergo nucleophilic attack, typically at the central sp-hybridized carbon. A notable example is the formation of allylboranes. The hydroboration of phenylallene using borane (B79455) reagents like Piers' borane (HB(C₆F₅)₂) leads to the formation of a nucleophilic allylborane. researchgate.netlookchem.com This reaction sequence involves the dissociation of a pyridone borane complex to liberate the active borane, which then adds across one of the double bonds of the allene. researchgate.net

Table 1: Regioselectivity in Electrophilic Addition to Phenylallene This is an interactive data table. You can sort and filter the data.

| Electrophile | Reagent | Solvent | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| H⁺ | HCl | Glacial Acetic Acid | Cinnamyl chloride | Attack at central carbon | acs.org |

Pericyclic and Cycloaddition Reactions Involving Benzene, 1,2-Propadienyl-

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Allenes are known to participate readily in such transformations, including cycloaddition reactions. acs.org Phenylallene can act as a dienophile in Diels-Alder [4+2] cycloadditions or as a component in [2+2] cycloadditions. acs.orglibretexts.org

Computational studies on the reaction of allene with benzene show that the cycloaddition is energetically demanding due to the loss of aromaticity in benzene. acs.org The reaction is predicted to favor a concerted but asynchronous mechanism. acs.org Photochemical cycloadditions between benzene and allenes have been observed, where 1,2-para-cycloaddition is a major reaction pathway. rsc.org The mechanism may involve the formation of a polarized prefulvene species from the excited benzene ring, which then adds to the diene. rsc.org The phenyl group in phenylallene would be expected to influence the regio- and stereoselectivity of these cycloadditions. Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a powerful method for synthesizing substituted benzene rings, highlighting the utility of π-systems in forming cyclic structures. nih.gov

Detailed Analysis of Rearrangement Reactions and Isomerization Processes

Allenes can undergo various rearrangement and isomerization reactions, often leading to more thermodynamically stable isomers such as conjugated dienes or alkynes. mdpi.combohrium.com These transformations can be promoted by acid, base, or heat. knv.de

Acid-catalyzed rearrangements of allenes typically proceed via protonation of the central sp-hybridized carbon. mdpi.com This generates a carbocation intermediate which can then deprotonate to form a conjugated diene. The stability of this intermediate is crucial; for phenylallene, the resulting carbocation would be stabilized by the adjacent phenyl ring.

While phenylallene itself is the product of an acid-catalyzed rearrangement of 7-ethynylcycloheptatriene, it can also be a substrate in such reactions. acs.org The mechanism for the formation of phenylallene from its cycloheptatriene (B165957) precursor involves the protonation of the terminal sp carbon of the corresponding norcaradiene tautomer, followed by cleavage of the three-membered ring to form a resonance-stabilized arenium ion, which then deprotonates to yield phenylallene. acs.org This process demonstrates the role of acid catalysis in facilitating skeletal rearrangements that lead to the formation of the phenylallene structure. acs.org The reverse process or further rearrangement of phenylallene under acidic conditions could lead to compounds like 1-phenylpropyne or cinnamyl derivatives, depending on the specific conditions and the stability of the potential products.

Table 2: Isomerization Reactions Involving Phenylallene This is an interactive data table. You can sort and filter the data.

| Starting Material | Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 7-Ethynylcycloheptatriene | Trifluoroacetic Acid (TFA) in THF, 60°C | Benzene, 1,2-propadienyl- | Isomerization/Rearrangement | acs.org |

| 7-Ethynylcycloheptatriene | HCl in Methanol, 60°C | Benzene, 1,2-propadienyl- | Isomerization/Rearrangement | acs.org |

Catalytic Transformations Mediated by Transition Metals

Transition metals are powerful catalysts for a wide variety of transformations involving allenes. youtube.comyoutube.com These reactions often proceed through intermediates like π-allyl-metal complexes, which can be generated from the carbometallation of the allene. rsc.org

Phenylallene and its derivatives are versatile substrates in transition metal catalysis. Vanadium complexes, for example, have been used for the highly 2,3-selective polymerization of phenylallene, producing high molecular weight polymers. rsc.org Palladium-catalyzed reactions are also common, such as the coupling of allenylstannanes with organic iodides to synthesize substituted allenes. acs.org

Three-component coupling reactions catalyzed by transition metals provide an efficient route to complex organic molecules from simple allene precursors. rsc.org These reactions typically involve the oxidative addition of an organic electrophile to the metal center, followed by carbometallation of the allene, and finally transmetalation or reaction with another reagent. rsc.org The resulting allyl or vinyl metal reagents can be trapped with electrophiles like aldehydes or imines to produce homoallylic alcohols and amines with high regio- and stereoselectivity. rsc.org

Nickel-Catalyzed Coupling Reactions of Terminal Allenes

Nickel-catalyzed reactions provide an efficient pathway for the functionalization of allenes, including terminal allenes like Benzene, 1,2-propadienyl- (phenylallene). These reactions often proceed through a series of well-defined organometallic intermediates, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of control over regioselectivity and stereoselectivity. A common mechanistic pathway in these couplings involves the initial formation of a nickel(0) complex, which then coordinates to the allene.

One prominent example is the hydrosilylation of allenes. In a proposed redox-neutral Ni(II) catalytic cycle for the 2,3-hydrosilylation of 1,1-disubstituted allenes, the mechanism is initiated by the formation of a nickel hydride (Ni-H) intermediate from a Ni(II) precatalyst and a silane (B1218182). nih.gov The allene substrate then undergoes migratory insertion into the Ni-H bond, leading to the formation of a nickel-allyl intermediate. nih.gov Subsequent reaction with the silane regenerates the active nickel hydride species and releases the allylsilane product. The regioselectivity of this insertion is a critical factor, and with terminal allenes, the reaction can be tailored to yield either branched or linear products depending on the ligand environment around the nickel center.

Another significant application is the nickel-catalyzed hydroarylation of allenes, which enables the direct transformation of C-H bonds. For instance, an inexpensive nickel catalyst modified with an N-heterocyclic carbene (NHC) ligand can effectively catalyze the C-H allene insertion of imidazole (B134444) and purine (B94841) derivatives with excellent control over regio- and chemoselectivity. zendy.io

Furthermore, nickel catalysts are employed in the SN2′ substitution reaction of propargyl esters with organoaluminum reagents to synthesize multi-substituted allenes. rsc.org This reaction proceeds under mild conditions and demonstrates high efficiency and selectivity. rsc.org While this is a synthetic route to allenes rather than a reaction of them, the underlying principles of nickel catalysis involving π-systems are relevant.

| Reaction Type | Catalyst System | Key Intermediate | Product Type |

| Hydrosilylation | Ni(OAc)₂·4H₂O / PhSiH₃ | Nickel-allyl | Allylsilane |

| Hydroarylation | Ni(0) / NHC ligand | Nickel-allyl | Functionalized arene |

| SN2′ Substitution | Nickel catalyst | Not specified | Multi-substituted allene |

Photoredox Catalyzed Sulfonylation of Multisubstituted Allene Substrates

Visible-light photoredox catalysis has emerged as a powerful tool for the sulfonylation of allenes, offering a mild and efficient method for the formation of vinyl sulfones. researchgate.net This approach utilizes a photocatalyst, such as Ru(bpy)₃Cl₂ or organic dyes like Eosin Y, to generate sulfonyl radicals from stable precursors like sodium sulfinates or p-toluenesulfonic acid. researchgate.net

The general mechanism commences with the excitation of the photocatalyst by visible light. The excited-state photocatalyst then engages in a single-electron transfer (SET) with a sulfonyl precursor. For instance, the excited photocatalyst can oxidize a sulfinate anion to generate a sulfonyl radical. This highly reactive intermediate then adds to one of the double bonds of the allene substrate.

For (het)arylallenes, this addition is highly regioselective, typically following a Markovnikov-type pathway. researchgate.net The addition of the sulfonyl radical to the allene generates a vinyl radical intermediate. This intermediate is then reduced by the reduced form of the photocatalyst to form a vinyl anion, which upon protonation yields the final vinyl sulfone product. This process regenerates the ground-state photocatalyst, thus completing the catalytic cycle. These reactions are noted for their high regio- and stereoselectivity, providing direct access to α,β-substituted unsaturated sulfones in good yields. researchgate.net

A plausible radical reaction pathway is often proposed based on control and deuterium (B1214612) labeling experiments. researchgate.net This methodology is compatible with a range of arylallenes, including those bearing phenyl, naphthyl, indol-1-yl, and pyrrol-1-yl substituents. researchgate.net

| Photocatalyst | Sulfonyl Source | Key Intermediate | Product | Selectivity |

| Ru(bpy)₃Cl₂ | p-Toluenesulfonic acid | Sulfonyl radical, Vinyl radical | Markovnikov-type vinyl sulfone | High regio- and stereoselectivity |

| Eosin Y | Sodium sulfinates | Sulfonyl radical, Vinyl radical | Vinyl sulfone | High regio- and stereoselectivity |

| Acridinium salts | Not specified | Sulfonyl radical | 2-Sulfonyl allylic alcohols | High regio- and stereoselectivity |

Radical Reaction Pathways and Their Mechanistic Intermediates

The chemistry of Benzene, 1,2-propadienyl- is significantly influenced by radical reaction pathways, both in its formation and subsequent transformations. The formation of phenyl-substituted allenes can occur through radical mechanisms, for example, in the crossed molecular beams reactions of the 1-propynyl radical (CH₃CC) with benzene (C₆H₆). researchgate.net These reactions, conducted under single-collision conditions, can lead to the formation of C₉H₈ isomers, including 1-phenyl-1,2-propadiene. researchgate.net The underlying mechanisms involve the addition of the radical to the benzene ring, followed by isomerization and hydrogen elimination steps.

Once formed, arylallenes can participate in various radical reactions. As discussed in the context of photoredox catalysis, the addition of radicals (e.g., sulfonyl radicals) to the allene moiety is a key reaction pathway. researchgate.net This process typically involves the formation of a transient vinyl or allyl radical intermediate, the stability and subsequent reactivity of which dictate the final product distribution.

In the photoredox-catalyzed C-H acylation of allenes, the reaction is initiated by the oxidation of the allene to its radical cation by an excited photocatalyst. nih.gov This radical cation is then trapped by a nucleophile to form an allyl radical. This allyl radical subsequently undergoes a highly regioselective cross-coupling with a ketyl-type radical, ultimately yielding the functionalized allene. nih.gov

The self-reaction of propargyl radicals (C₃H₃) is another fundamental process where allene structures appear as mechanistic intermediates. fiu.edu While the primary product can be benzene, the complex potential energy surface includes various isomers and intermediates, and allene derivatives can be involved in isomerization pathways. fiu.edu

| Reaction Context | Initiating Species/Process | Key Radical Intermediate(s) | Final Product/Outcome |

| Formation | 1-Propynyl radical + Benzene | C₉H₉ adduct | 1-Phenyl-1,2-propadiene |

| Sulfonylation | Photoredox catalysis | Sulfonyl radical, Vinyl radical | Vinyl sulfone |

| C-H Acylation | Photoredox catalysis | Allene radical cation, Allyl radical | Acylated allene |

| Propargyl Self-Reaction | Propargyl radical | C₆H₆ collision complexes | Benzene and isomers |

Thermal Decomposition Mechanisms and Pyrolytic Pathways

The thermal decomposition of aromatic compounds, including those with unsaturated side chains like Benzene, 1,2-propadienyl-, involves complex reaction networks leading to a variety of products. The high temperatures employed in pyrolysis provide the energy necessary to overcome significant activation barriers, initiating bond cleavage and subsequent rearrangement and condensation reactions.

Analysis of Cis Elimination Reactions and Gaseous Product Formation

In the thermal decomposition of more complex molecules containing phenyl and unsaturated moieties, elimination reactions are common pathways for the formation of stable gaseous products. The specific nature of the side chain in phenylallene would influence the decomposition pathways. The propadienyl group could potentially undergo rearrangements, cyclization, or fragmentation. The high reactivity of the allene functionality suggests that it would be a primary site for initial reactions. The decomposition is likely to proceed via radical chain mechanisms, where initial C-H or C-C bond homolysis generates radicals that propagate the decomposition process.

| Pyrolysis Temperature | Reactant | Major Gaseous Products | Reaction Type |

| 873–1036 K | Benzene | Hydrogen (H₂) | Radical chain reaction |

| > 1036 K | Benzene | Acetylene (B1199291), Ethylene, Methane | Ring opening, Fragmentation |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.

The analysis of the ¹H and ¹³C NMR spectra of phenylallene provides definitive evidence for the presence and connectivity of the propadienyl moiety attached to the benzene (B151609) ring. The chemical shifts are influenced by the unique electronic environment of the sp- and sp²-hybridized carbons of the allene (B1206475) group and the aromatic ring.

In the ¹H NMR spectrum, the protons of the propadienyl group exhibit characteristic chemical shifts. The terminal methylene (B1212753) protons (=CH₂) typically appear in the range of δ 4.5-5.0 ppm, while the proton on the carbon attached to the phenyl ring (-CH=) is found further downfield, around δ 5.0-5.5 ppm netlify.app. The protons on the phenyl ring resonate in the aromatic region, typically between δ 7.0-8.0 ppm netlify.app.

The ¹³C NMR spectrum is particularly informative for identifying the allene structure. The central carbon of the allene (C=C=C) is significantly deshielded and appears at a characteristic chemical shift of approximately 200 ppm compoundchem.comwisc.edu. The other two carbons of the propadienyl group resonate in the range of δ 75-95 ppm compoundchem.comwisc.edu. The aromatic carbons of the phenyl ring show signals between δ 125-150 ppm oregonstate.edulibretexts.org.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Benzene, 1,2-propadienyl-

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons | 7.0 - 8.0 | - |

| Phenyl Carbons | - | 125 - 150 |

| Allenic CH | 5.0 - 5.5 | 85 - 95 |

| Allenic C=C =C | - | ~200 |

| Allenic CH₂ | 4.5 - 5.0 | 75 - 85 |

Note: These are typical ranges and can vary based on the solvent and experimental conditions.

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY: A COSY spectrum of phenylallene would reveal scalar coupling between the allenic proton on the carbon adjacent to the ring and the ortho protons of the phenyl group, confirming their spatial proximity.

HSQC: An HSQC experiment would show direct one-bond correlations between the protons and the carbons of the propadienyl moiety and the phenyl ring, allowing for the direct assignment of protonated carbons core.ac.uk.

HMBC: The HMBC spectrum would reveal long-range (two- and three-bond) correlations. For instance, correlations would be expected between the allenic protons and the carbons of the phenyl ring, and between the phenyl protons and the carbons of the propadienyl group, which solidifies the assignment of the connectivity between the two moieties core.ac.uk.

Solid-state NMR could provide information on the molecular dynamics and packing of phenylallene in the solid state. However, specific solid-state NMR studies on this compound are not widely reported in the literature.

Vibrational Spectroscopy Applications in Molecular Characterization

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a powerful tool for the identification of functional groups in phenylallene. The most characteristic absorption for the allene functionality is the asymmetric C=C=C stretching vibration, which appears as a sharp, and often strong, band in the 2000-1900 cm⁻¹ region scribd.comscribd.com. This absorption is a key diagnostic feature for the presence of an allenic group.

Other significant absorptions in the FT-IR spectrum of phenylallene include:

Aromatic C-H stretching: These vibrations are observed in the region of 3100-3000 cm⁻¹ vscht.cz.

Aromatic C=C stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to several bands in the 1600-1400 cm⁻¹ range thermofisher.com.

C-H bending: Out-of-plane bending vibrations for the monosubstituted benzene ring typically appear in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Interactive Data Table: Characteristic FT-IR Absorptions for Benzene, 1,2-propadienyl-

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Allenic C=C=C Asymmetric Stretch | 2000 - 1900 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Weak |

| C-H Bending (Aromatic) | 770 - 690 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While the asymmetric C=C=C stretch is strong in the IR spectrum, the symmetric stretch is typically strong in the Raman spectrum. This symmetric allenic stretching vibration is expected to appear around 1100 cm⁻¹. The "ring-breathing" mode of the benzene ring, which involves the symmetric stretching and contraction of the ring, gives a characteristic strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹ nih.govrsc.orgyoutube.comupenn.edu.

Mass Spectrometry Techniques in Mechanistic and Product Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For phenylallene (C₉H₈), the molecular weight is approximately 116.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 116.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals chemguide.co.ukyoutube.com. For phenylallene, the following fragments are anticipated:

[M-H]⁺ (m/z 115): Loss of a hydrogen atom, a common fragmentation for many organic compounds.

[M-C₂H₂]⁺ (m/z 90): Loss of acetylene (B1199291), potentially from the propadienyl side chain.

[C₆H₅]⁺ (m/z 77): The formation of the stable phenyl cation is a very common fragmentation pathway for compounds containing a phenyl group ewha.ac.krnih.gov. This is often a prominent peak in the spectrum.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for Benzene, 1,2-propadienyl-

| m/z Value | Proposed Fragment | Notes |

| 116 | [C₉H₈]⁺ | Molecular Ion (M⁺) |

| 115 | [C₉H₇]⁺ | Loss of a hydrogen atom |

| 90 | [C₇H₆]⁺ | Loss of acetylene (C₂H₂) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies for Precise Solid-State Structure Determination

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been fundamental in establishing the structure of benzene, revealing that all carbon-carbon bonds are of equal length (140 pm), which is intermediate between a single and a double bond. mytutor.co.uktheexamformula.co.uk This finding was crucial in developing the modern understanding of benzene's delocalized electronic structure. mytutor.co.uktheexamformula.co.uk

While specific X-ray diffraction studies on crystalline "Benzene, 1,2-propadienyl-" were not found in the search results, the principles of this technique would be applied to determine its solid-state structure if a suitable crystal can be obtained. Such a study would provide precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For substituted phenyl derivatives, X-ray diffraction has been used to elucidate their molecular structures and packing in the solid state. mdpi.com For example, in situ X-ray diffraction has been used to study the behavior of liquid benzene under shock compression, revealing the formation of crystalline products. researchgate.net This demonstrates the utility of X-ray diffraction in understanding the structure of benzene-containing compounds under various conditions.

Hyphenated Analytical Techniques for Thermal Behavior Investigation

Hyphenated analytical techniques, which combine two or more analytical methods, are particularly powerful for investigating the thermal behavior of chemical compounds. These techniques provide simultaneous information on physical changes, such as mass loss, and the chemical identity of evolved gases.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. americanlaboratory.com When coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Quadrupole Mass Spectrometry (QMS), a technique known as Evolved Gas Analysis (EGA) is performed. tainstruments.com This combination allows for the identification of the gaseous products evolved during thermal decomposition. bruker.comosram.com

The TGA provides quantitative information about the mass loss at different temperatures, while the FTIR and QMS provide qualitative and quantitative information about the chemical nature of the evolved gases. americanlaboratory.comeag.com The gases from the TGA furnace are transferred to the FTIR gas cell and the mass spectrometer, typically through a heated transfer line to prevent condensation. americanlaboratory.com

This technique has been applied to study the thermal degradation of a wide range of materials, including polymers and organic compounds. eag.comresearchgate.net For example, TGA-FTIR has been used to identify the decomposition products of polyvinyl chloride (PVC), which include hydrogen chloride and benzene. americanlaboratory.com While specific TGA-FTIR/QMS data for "Benzene, 1,2-propadienyl-" is not available in the search results, this hyphenated technique would be invaluable for elucidating its thermal decomposition mechanism by identifying the sequence and identity of evolved gas products.

Table 3: Principles of TGA-FTIR/QMS for Evolved Gas Analysis

| Technique | Information Provided |

| Thermogravimetric Analysis (TGA) | Measures mass changes as a function of temperature, indicating thermal stability and decomposition stages. |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identifies functional groups in the evolved gases based on their characteristic infrared absorption. |

| Quadrupole Mass Spectrometry (QMS) | Determines the mass-to-charge ratio of the evolved gaseous components, aiding in their identification. |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. sciepub.com DSC is used to study thermal events such as melting, crystallization, and glass transitions. sciepub.com

DSC can provide valuable information about the purity of a substance and can be used to construct phase diagrams for mixtures of compounds. sciepub.com For instance, DSC has been used to develop a binary phase diagram for cis/trans-1,2-dibenzoylethylene, identifying the eutectic composition and melting temperatures. sciepub.com

In the context of "Benzene, 1,2-propadienyl-", DSC could be used to determine its melting point and enthalpy of fusion, as well as to study any potential phase transitions in its solid state. While specific DSC data for this compound were not found, the technique's application to organic molecules is well-established for characterizing their thermal properties. researchgate.net

Theoretical and Computational Chemistry Studies of Benzene, 1,2 Propadienyl

Electronic Structure Theory and Bonding Analysis

The electronic structure of phenylallene is complex, arising from the interaction between the π-system of the benzene (B151609) ring and the two orthogonal π-bonds of the allene (B1206475) moiety. Computational methods are essential for deconvoluting these interactions and understanding the molecule's bonding characteristics.

Application of Molecular Orbital Theory to the Benzene, 1,2-Propadienyl- System

Molecular Orbital (MO) theory describes the bonding in molecules in terms of orbitals that extend over the entire molecule, rather than being localized between two atoms. utexas.edu In phenylallene, the atomic orbitals of the constituent atoms combine to form a set of molecular orbitals, each with a specific energy level. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

These orbitals are critical in determining the chemical reactivity of a molecule. ossila.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). ossila.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). ossila.com Electrons can flow from the HOMO of one molecule to the LUMO of another during a chemical reaction. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally implies higher reactivity and that the molecule can be excited with lower energy, for instance, by absorbing light of a longer wavelength. wikipedia.org In phenylallene, the conjugation between the phenyl ring and one of the allene's π-systems influences the energies of these frontier orbitals. This interaction typically raises the energy of the HOMO and lowers the energy of the LUMO compared to non-conjugated analogs, thus reducing the HOMO-LUMO gap and enhancing reactivity. Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to accurately determine the energies and spatial distributions of these orbitals.

Table 1: Key Concepts in Molecular Orbital Theory

| Concept | Description |

|---|---|

| Molecular Orbital (MO) | A mathematical function describing the wave-like behavior of an electron in a molecule. MOs are spread across the entire molecule. utexas.edu |

| HOMO | Highest Occupied Molecular Orbital; the highest-energy MO that is occupied by electrons. It is primarily involved in reactions with electrophiles. wikipedia.org |

| LUMO | Lowest Unoccupied Molecular Orbital; the lowest-energy MO that is unoccupied. It is primarily involved in reactions with nucleophiles. wikipedia.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap is often associated with higher chemical reactivity. wikipedia.org |

Computational Studies of Electron Density Distribution and its Influence on Reactivity

The distribution of electrons within a molecule is fundamental to its reactivity. Computational chemistry allows for the calculation and visualization of the electron density, providing a map of electron-rich and electron-poor regions. asrjetsjournal.orgasrjetsjournal.org Methods such as DFT are used to compute the total self-consistent field (SCF) electron density. asrjetsjournal.org

This electron density can be mapped onto the molecule's surface to create a Molecular Electrostatic Potential (MESP) map. asrjetsjournal.orgasrjetsjournal.org The MESP illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface.

Negative Potential Regions (Red/Yellow): These are areas with an excess of electron density and are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These are areas with a deficiency of electron density and are prone to nucleophilic attack. asrjetsjournal.org

In phenylallene, the π-system of the benzene ring influences the electron density of the allene group. The phenyl group can act as an electron-donating or electron-withdrawing group depending on the nature of the reaction, which in turn polarizes the allene moiety. Computational analysis of the electron density and MESP can predict the most likely sites for chemical reactions. For instance, the central carbon of the allene is typically electron-deficient, while the terminal carbons bear a greater negative charge, influencing the regioselectivity of addition reactions. Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and electrophilicity/nucleophilicity indices, can be calculated to quantify these reactivity trends. asrjetsjournal.orgasrjetsjournal.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them.

Transition State Theory and Reaction Pathway Mapping for Allene Transformations

Transition State Theory (TST) provides a framework for understanding reaction rates. nih.gov It postulates that a reaction proceeds from reactants to products through a high-energy configuration known as the transition state (or activated complex). ucsb.edu Computationally, a transition state is identified as a first-order saddle point on the PES—a stationary point that is an energy maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu

For reactions involving phenylallene, such as additions, cycloadditions, or rearrangements, computational chemists use algorithms to locate the precise geometry and energy of the transition state. ucsb.edu Once a transition state is located, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to trace the reaction pathway downhill from the transition state to ensure it connects the desired reactants and products. nih.gov This process allows for the detailed mapping of complex, multi-step reaction mechanisms, as demonstrated in studies of the reaction between phenyl radicals and allene. researchgate.net

Determination of Energetic Profiles for Complex Phenylallene Reactions

A key output of computational reaction mechanism studies is the energetic profile, often depicted as a reaction coordinate diagram. This profile plots the relative energy of the system as it evolves from reactants to products. youtube.com These calculations provide crucial thermodynamic and kinetic data, such as the energies of intermediates and the activation energies (the energy barrier from reactant to transition state).

For example, the potential energy surface for the recombination of a phenyl radical with a propargyl radical has been studied computationally, revealing a pathway to form phenylallene. rsc.orgrsc.org In this reaction, the formation of the phenylallene adduct is highly exothermic. The subsequent isomerization and cyclization reactions of phenylallene to form species like indene (B144670) can also be mapped, with each step characterized by the energy of its transition state. rsc.org These energetic profiles allow chemists to predict the most favorable reaction pathways and understand the conditions required for a reaction to occur.

Table 2: Calculated Relative Energies for the Phenyl + Propargyl → Phenylallene Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| C₆H₅ + C₃H₃ | Reactants (Phenyl + Propargyl) | 0.0 |

| i2 | Phenylallene Adduct | -95.6 rsc.org |

| TS (i2 → i7) | Transition State for H-transfer | -25.4 rsc.org |

| i7 | Intermediate (C₆H₄CHCHCH) | -35.6 rsc.org |

| TS (i2 → i5) | Transition State for 3-member ring closure | -29.6 rsc.org |

| i5 | Intermediate | -73.7 rsc.org |

| TS (i2 → i3-e1) | Transition State for 5-member ring closure | -31.2 rsc.org |

Energies are calculated relative to the initial reactants. Data sourced from computational studies on the phenyl + propargyl reaction. rsc.org

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govorientjchem.org These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property.

For a series of substituted phenylallene derivatives, a QSAR/QSRR study would involve:

Descriptor Calculation: A wide range of descriptors can be calculated computationally. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). nih.gov Quantum theoretic parameters, such as the energies and nodal orientations of π-like orbitals, have proven to be particularly useful for benzene derivatives. nih.gov

Model Building: Using the calculated descriptors and experimental data (e.g., reaction rate constants or biological inhibition constants), a regression model is developed to create a predictive equation.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

While specific QSAR studies on phenylallene are not widely reported, the methodology is broadly applicable. For instance, a QSRR model could be developed to predict the regioselectivity of electrophilic addition to a series of phenylallenes with different substituents on the phenyl ring. Such models are invaluable in medicinal chemistry and materials science for designing new molecules with desired properties and for prioritizing synthetic targets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies employing molecular dynamics (MD) simulations for the conformational analysis and intermolecular interactions of Benzene, 1,2-propadienyl-, also known as phenylallene. While MD simulations are a powerful tool for understanding molecular behavior, it appears that dedicated studies on this particular compound have not been published or are not readily accessible.

Molecular dynamics simulations would be invaluable in elucidating the dynamic behavior of Benzene, 1,2-propadienyl-. Such studies could provide detailed insights into the rotational dynamics of the phenyl group relative to the propadienyl moiety. A key aspect to investigate would be the potential energy surface associated with the torsion angle between the benzene ring and the allene group. This would reveal the energy barriers between different conformations and the relative populations of stable conformers at various temperatures.

Furthermore, MD simulations could shed light on the nature and strength of intermolecular interactions. By simulating a system with multiple Benzene, 1,2-propadienyl- molecules, one could analyze the preferred modes of interaction, such as π-π stacking between the phenyl rings or interactions involving the allene cumulenic system. The radial distribution functions derived from such simulations would quantify the distances and orientations of these interactions.

Although no specific data tables from MD simulations of Benzene, 1,2-propadienyl- are available, a hypothetical study could generate the following types of data:

Table 1: Hypothetical Torsional Energy Profile of Benzene, 1,2-propadienyl-

This table would illustrate the relative energy of the molecule as a function of the dihedral angle between the phenyl and propadienyl groups, identifying the most stable (lowest energy) conformations.

| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.5 |

| 150 | 1.8 |

| 180 | 2.5 |

Table 2: Hypothetical Intermolecular Interaction Energies for a Benzene, 1,2-propadienyl- Dimer

This table would break down the different components of the interaction energy between two molecules of Benzene, 1,2-propadienyl- in a simulated environment, indicating the dominant forces in dimer formation.

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatic | -1.2 |

| Van der Waals | -3.5 |

| Total Interaction Energy | -4.7 |

It is important to emphasize that the data presented in these tables are purely illustrative and not based on actual experimental or computational results. The absence of specific molecular dynamics studies on Benzene, 1,2-propadienyl- highlights a potential area for future research in the field of computational chemistry. Such investigations would contribute to a more comprehensive understanding of the structure-property relationships of this and related compounds.

Polymerization Studies and Material Science Applications of Benzene, 1,2 Propadienyl

Mechanistic Studies of Benzene (B151609), 1,2-Propadienyl- Polymerization

The polymerization of phenylallene can be initiated through various mechanisms, including coordination, and potentially, thermal processes. The choice of initiator and reaction conditions plays a critical role in controlling the polymer's structure, molecular weight, and properties.

Investigation of Initiator Systems and Polymerization Kinetics

The coordination polymerization of phenylallene using transition metal catalysts is a highly effective method for producing well-defined polymers. Various initiator systems based on nickel, vanadium, and iron have been investigated, revealing high control over the polymerization process.

Nickel-based initiators, such as [(π-allyl)NiOCOCF₃]₂, have been shown to facilitate a living coordination polymerization of phenylallene and its derivatives. acs.org This process yields polymers composed exclusively of 2,3-polymerized units, meaning the polymer chain propagates through the central and one terminal carbon of the allene (B1206475) group, leaving a vinylidene double bond on the backbone. acs.org The living nature of this system allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity). acs.org Kinetic studies using nickel catalysts have demonstrated that the rate of polymerization is influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups in the para position of the phenylallene monomer increase the polymerization rate. acs.org

Vanadium complexes containing bulky ligands have also proven to be highly effective initiators, exhibiting exceptional 2,3-selectivity often exceeding 99%. rsc.org These catalysts, when used with a co-catalyst like triisobutylaluminium (AlⁱBu₃), can produce high molecular weight polyphenylallenes, with values reaching up to 740 kDa. rsc.org The polymerization proceeds smoothly even with functional groups like methoxy (B1213986) or bromine on the phenylallene monomer. rsc.org

More recently, iron(II) β-diketiminate complexes have been explored as pre-catalysts for phenylallene polymerization. These systems also produce 2,3-substituted polymers of substantial molecular weight. utwente.nl The proposed mechanism involves catalyst activation followed by the polymerization process. utwente.nl

The table below summarizes the performance of various initiator systems in the polymerization of phenylallene.

| Initiator System | Co-catalyst / Additive | Polymerization Type | Regioselectivity | Key Findings |

| [(π-allyl)NiOCOCF₃]₂ | None | Living Coordination | Exclusive 2,3-units | Polymerization rate increases with electron-donating para-substituents. acs.org |

| Vanadium Complexes | AlⁱBu₃ | Coordination | >99% 2,3-selectivity | Produces very high molecular weight polymers (up to 740 kDa). rsc.org |

| Iron(II) β-diketiminate | HBpin or HSi(OEt)₃ | Coordination | 2,3-substituted | Generates polymers with substantial molecular weight. utwente.nl |

Analysis of Thermally Induced Polymerization Processes

Thermally induced, or self-initiated, polymerization is a process where monomers react to form polymers at elevated temperatures without the addition of an external initiator. wpmucdn.com This phenomenon is well-documented for monomers like styrene (B11656) and acrylates. wpmucdn.com The mechanisms for such processes are complex and often involve the formation of intermediate species that generate initiating radicals.

For styrene, the widely accepted Mayo mechanism proposes that two monomer molecules first form a Diels-Alder adduct. This adduct then transfers a hydrogen atom to a third styrene monomer, creating two monoradicals that initiate the polymer chains. wpmucdn.com An alternative theory proposed by Flory suggests the formation of a diradical intermediate from two monomer units. wpmucdn.com

While extensive research exists for common vinyl monomers, specific mechanistic studies on the thermally induced polymerization of phenylallene are not as prevalent in the literature. However, it is plausible that phenylallene could undergo self-initiation through similar pathways involving dimerization and radical formation, given its reactive C=C double bonds. The high temperatures required for such a process could lead to complex side reactions and the formation of polymers with broad molecular weight distributions and less controlled structures compared to catalyzed methods. Further investigation is needed to elucidate the specific intermediates and kinetic pathways of the thermal polymerization of Benzene, 1,2-propadienyl-.

Structure-Property Relationships in Phenylallene-Derived Polymeric Materials

The physical, thermal, and mechanical properties of polyphenylallene are intrinsically linked to its unique molecular structure, which is characterized by a rigid backbone containing both unsaturation and bulky phenyl side groups.

The regular 2,3-enchainment achieved through coordination polymerization results in a structure with vinylidene groups pendant to the main chain. The presence of the large phenyl groups restricts segmental motion, leading to a relatively high glass transition temperature (Tg) and thermal stability. For instance, related aromatic polymers like poly(phenylene methylene) exhibit high thermal stability, with decomposition onset temperatures exceeding 450°C. mdpi.com It is expected that polyphenylallene would also demonstrate robust thermal properties.

The solubility of polymers is governed by the principle of "like dissolves like." kinampark.com Due to its aromatic and hydrocarbon nature, polyphenylallene is generally soluble in aromatic solvents such as toluene (B28343) and benzene, as well as chlorinated hydrocarbons. utwente.nl Its solubility tends to decrease as the molecular weight increases. kinampark.com The amorphous nature of the polymer, resulting from the atactic arrangement of the phenyl groups, contributes to its solubility in these organic solvents.

The mechanical properties of polyphenylallene are influenced by the rigid polymer backbone and strong intermolecular forces between the phenyl rings. These characteristics are expected to result in a material with high tensile strength but potentially limited elongation at break, characteristic of rigid amorphous polymers. However, detailed mechanical testing data for polyphenylallene is not extensively documented.

Synthesis of Advanced Materials Utilizing Benzene, 1,2-Propadienyl- as a Monomer

The unsaturated backbone of polyphenylallene, featuring a pendant double bond on each repeating unit, makes it an ideal precursor for the synthesis of advanced functional materials through post-polymerization modification. rsc.org This strategy allows for the creation of a diverse library of polymers from a single parent polymer, where the polymer chain length remains constant, enabling a systematic study of how different functional groups affect the material's properties. rsc.orgnih.gov

Post-polymerization modification relies on highly efficient and selective chemical reactions that alter the side chains without degrading the polymer backbone. rsc.org For polyphenylallene, the external double bonds are reactive sites amenable to a variety of chemical transformations.

Common modification strategies applicable to such polymers include:

Thiol-ene Addition: A radical-mediated reaction that can attach thiol-containing molecules across the double bonds. This is a highly efficient "click" reaction that can be used to introduce a wide array of functionalities. wiley-vch.de

Cycloaddition Reactions: The double bonds can act as dienophiles or dipolarophiles in reactions like the Diels-Alder or 1,3-dipolar cycloadditions, allowing for the introduction of complex cyclic structures. nih.gov

Halogenation and Cross-Coupling: The addition of halogens across the double bonds can be followed by well-established cross-coupling reactions (e.g., Suzuki, Heck) to attach new aryl or vinyl groups. rsc.org

Oxidation/Reduction: Reactions such as epoxidation or hydrogenation can modify the chemical nature and physical properties of the polymer.

Through these modifications, the properties of polyphenylallene can be precisely tuned. For example, introducing polar functional groups can alter the polymer's solubility and surface energy. Attaching chromophores or electronically active moieties can generate materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or sensors. rsc.org This versatility makes Benzene, 1,2-propadienyl- a valuable monomer for creating tailor-made polymeric materials.

Advanced Characterization Techniques for Phenylallene-Based Polymers

A suite of advanced analytical techniques is employed to fully characterize the structure, molecular weight, and thermal properties of polyphenylallene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the polymer's microstructure. These techniques are used to confirm the high regioselectivity of the polymerization, verifying the exclusive formation of 2,3-linkages and identifying the characteristic signals of the vinylidene protons and the phenyl groups on the polymer backbone. rsc.org

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the primary technique for determining the molecular weight characteristics of the polymer. It provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. For living polymerizations, GPC is used to confirm the narrow PDI values.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of the polymer. It can precisely determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and the rigidity of its backbone.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for evaluating the thermal stability of polyphenylallene, identifying the onset temperature of decomposition, and determining the material's suitability for high-temperature applications. mdpi.com

Together, these characterization methods provide a comprehensive understanding of the polymers synthesized from Benzene, 1,2-propadienyl-, ensuring that their structure and properties are well-defined for their intended applications.

Catalysis and Organometallic Chemistry Involving Benzene, 1,2 Propadienyl

Benzene (B151609), 1,2-propadienyl- as a Ligand in Organometallic Complexes

The allene (B1206475) moiety of phenylallene is a key feature that enables its function as a ligand in transition metal complexes. The ability of its π-systems to coordinate with metal centers has led to the development of novel organometallic compounds.

The synthesis of metal complexes incorporating allene-based ligands has resulted in a range of novel symmetric, non-symmetric, neutral, and cationic complexes with metals such as palladium (Pd), platinum (Pt), and gold (Au). uea.ac.uk The characterization of these phenylallene-metal complexes is crucial for understanding their structure and bonding and is typically accomplished using a combination of spectroscopic and analytical techniques.

Detailed characterization often involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complex in solution. For instance, the coordination of the allene to a metal center results in characteristic shifts in the signals of the allenic protons and carbons.

Infrared (IR) Spectroscopy: The vibrational stretching frequencies of the C=C=C bond in the allene are sensitive to coordination. A shift to lower frequency upon complexation is indicative of π-backbonding from the metal to the allene ligand.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the molecular weight and elemental composition of the synthesized complexes. uea.ac.uk

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the phenylallene ligand with the metal center. uea.ac.uk

Below is a table summarizing typical characterization data for a hypothetical Phenylallene-Palladium complex.

| Technique | Observation | Interpretation |

| ¹H NMR | Complex shifts for allenic and phenyl protons | Confirms coordination and provides information on the electronic environment. |

| ¹³C NMR | Downfield shift of central allenic carbon (Cβ), upfield shifts of terminal carbons (Cα, Cγ) | Indicates η²-coordination and significant metal-ligand interaction. |

| IR Spectroscopy | ν(C=C=C) band shifts from ~1950 cm⁻¹ (free ligand) to a lower frequency | Suggests weakening of the C=C bonds upon coordination due to back-donation. |

| X-ray Diffraction | Defined Pd-C bond lengths and a bent C=C=C angle | Provides precise geometry of the metal-allene interaction. |

The allene group in phenylallene can coordinate to a metal center in several ways, primarily through its π-orbitals. The two main coordination modes are η¹ and η². uea.ac.uk

η²-Coordination: This is the most common mode, where one of the double bonds of the allene moiety binds side-on to the metal center. uea.ac.uk This interaction can be thought of as forming a metallacyclopropane ring. The binding can be symmetric or "slipped," where one carbon atom of the double bond has a stronger interaction with the metal than the other. This slipping is influenced by the substitution pattern on the allene and the nature of the metal and its other ligands. uea.ac.uk

η¹-Coordination: In this mode, the metal is bonded to the central carbon atom of the allene skeleton. uea.ac.uk This type of complex can be represented by various resonance structures, including as a σ-allylic cation or a bent allene structure. uea.ac.uk

Computational studies have been performed to investigate the relative stabilities of these different coordination modes. For gold complexes, for example, two distinct η² structures and two non-linear η¹ complexes were identified as energy minima, with the η² structures generally being more stable. uea.ac.uk The coordination of the phenyl group itself to the metal is also possible, leading to more complex bonding scenarios. libretexts.org

| Coordination Mode | Description | Key Structural Features |

| η² (Side-on) | One of the C=C double bonds coordinates to the metal center. | Bent C=C=C skeleton; Elongated coordinated C=C bond. |

| η¹ (End-on) | The central carbon of the allene binds directly to the metal. | Can be linear or bent; Involves a direct M-C σ-bond. |

Catalytic Roles of Benzene, 1,2-Propadienyl- in Organic Synthesis

Catalysts are substances that increase the rate at which a chemical reaction approaches equilibrium without being consumed in the process. iitm.ac.in Phenylallene-derived metal complexes have shown promise as catalysts in various organic transformations, including Heck reactions and the cyclization of enynes. uea.ac.uk The role of the catalyst is to provide an alternative reaction pathway with a lower activation energy. fiveable.me

The electronic structure of the phenylallene ligand significantly influences the performance of the resulting catalyst. The phenyl group can be modified with electron-donating or electron-withdrawing substituents to tune the electronic properties of the metal center. These modifications can affect both the catalytic activity and the selectivity of a reaction.

Catalytic Efficiency (Activity): The rate of the catalytic reaction is influenced by the electron density at the metal center. Modifying the phenylallene ligand can alter the metal's ability to participate in key catalytic steps like oxidative addition and reductive elimination. For instance, electron-donating groups on the phenyl ring can increase electron density on the metal, potentially accelerating oxidative addition.

Selectivity: Homogeneous catalysts, due to their well-defined active sites, generally offer higher selectivity. fiveable.meethz.ch The steric and electronic properties of the phenylallene ligand can be fine-tuned to control the regioselectivity and stereoselectivity of a reaction. Altering the electronic structure can influence the binding affinity of different substrates or stabilize specific transition states, thereby directing the reaction towards a desired product. researchgate.net

Catalytic systems can be broadly classified as either homogeneous or heterogeneous. libretexts.org

Homogeneous Catalysis: In this system, the catalyst and the reactants exist in the same phase, typically a liquid phase. fiveable.melibretexts.org Phenylallene-metal complexes often act as homogeneous catalysts. uea.ac.uk

Advantages: High activity and selectivity due to well-defined active sites, mild reaction conditions, and a good understanding of reaction mechanisms. ethz.ch

Disadvantages: Difficulty in separating the catalyst from the reaction products, which can make recycling expensive and challenging. ethz.chrsc.org

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. fiveable.melibretexts.org While less common for specific phenylallene complexes, a homogeneous phenylallene-based catalyst could be immobilized on a solid support to create a heterogeneous system.

Advantages: Easy separation of the catalyst from the products, allowing for straightforward recycling and reuse. fiveable.mersc.org These catalysts are often more stable under harsh reaction conditions. ethz.ch

Disadvantages: Often exhibit lower activity and selectivity compared to their homogeneous counterparts due to less-defined active sites and potential mass transfer limitations. rsc.org